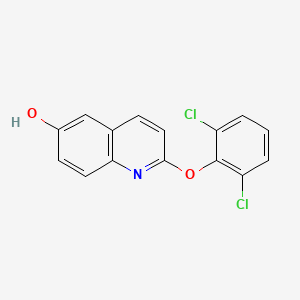

2-(2,6-Dichlorophenoxy)quinolin-6-ol

Description

Properties

Molecular Formula |

C15H9Cl2NO2 |

|---|---|

Molecular Weight |

306.1 g/mol |

IUPAC Name |

2-(2,6-dichlorophenoxy)quinolin-6-ol |

InChI |

InChI=1S/C15H9Cl2NO2/c16-11-2-1-3-12(17)15(11)20-14-7-4-9-8-10(19)5-6-13(9)18-14/h1-8,19H |

InChI Key |

DGTFJKBGKVLICS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC2=NC3=C(C=C2)C=C(C=C3)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategy Overview

The synthesis of This compound generally involves two key steps:

- Preparation of the quinolin-6-ol core or a suitable quinoline derivative.

- Introduction of the 2,6-dichlorophenoxy group at the 2-position of the quinoline ring.

The methods vary depending on the starting materials and the coupling techniques employed.

Preparation of the Quinolin-6-ol Core

A notable synthetic approach to quinolin-6-ol derivatives involves the cyclization of suitable amine and acrylate precursors. For example, a patented method describes the synthesis of 6-hydroxy-2(1H)-quinolinone (a close analogue of quinolin-6-ol) via a two-step process:

- Step 1: Reaction of 4-tert-butoxyaniline with trans-β-arylmethyl acrylate under the catalysis of bicyclic amidine bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or DBN (1,5-diazabicyclo[4.3.0]non-5-ene) to form a trans-amide intermediate.

- Step 2: Heating the intermediate in an organic solvent with anhydrous aluminum trichloride and tris(pentafluorophenyl)borane [B(C6F5)3] to induce cyclization and formation of the quinolin-6-ol core.

This method is advantageous for its suitability for large-scale industrial production, energy efficiency, and environmental friendliness.

Summary Table of Preparation Methods

Detailed Research Findings and Analysis

Reaction Conditions and Optimization

- The nucleophilic aromatic substitution requires strong bases and elevated temperatures to activate the phenol and displace the halogen on the quinoline ring.

- The Chan–Lam coupling offers milder conditions but requires copper catalysts and careful solvent selection to maximize yield.

- The quinolin-6-ol core synthesis benefits from catalytic bicyclic amidines and Lewis acid-promoted cyclization, which enhance selectivity and yield.

Yield and Purity Considerations

- Yields for the nucleophilic substitution step typically range from moderate to high (70-90%), depending on reaction time and purity of reagents.

- Chan–Lam coupling yields vary with solvent and catalyst loading but can reach up to 89% in optimized conditions.

- The quinolin-6-ol core synthesis method reports high purity products suitable for pharmaceutical applications.

Environmental and Industrial Perspectives

- The two-step quinolin-6-ol synthesis method emphasizes green chemistry principles by minimizing waste and using safer reagents.

- The nucleophilic aromatic substitution is a well-established industrial process but involves higher temperatures and potentially hazardous solvents.

- Chan–Lam coupling provides a more environmentally benign alternative but requires transition metal catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenoxy)quinolin-6-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-6,7-dione derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.

Substitution: The chlorine atoms in the phenoxy group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Quinoline-6,7-dione derivatives.

Reduction: Hydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Dichlorophenoxy)quinolin-6-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

Medicine: It has potential as a lead compound for the development of new drugs targeting various diseases.

Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenoxy)quinolin-6-ol involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes, such as topoisomerases, which are essential for DNA replication and repair. These interactions make it a potent antimicrobial and anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs include phenoxypropionic acids (e.g., 2-(2,6-dichlorophenoxy)propionic acid, or 2,6-DCPP) and other dichlorophenoxy-substituted molecules. Key differences arise from the quinoline backbone versus propionic acid chains, which modulate physicochemical and biological properties.

Table 1: Structural and Functional Comparison

Key Findings from Structural Analysis

Propionic acid derivatives (e.g., 2,6-DCPP) exhibit shorter environmental half-lives due to biodegradability, whereas the aromatic quinoline system may resist microbial degradation .

2,4-DCPP’s handling precautions (e.g., ingestion risks) suggest similar toxicity concerns for dichlorophenoxy compounds, though quinoline derivatives may pose additional hazards due to aromatic nitrogen .

Environmental Behavior: Propionic acid derivatives like 2,6-DCPP are removed via rapid sand filters with ~10.5 min residence time, implying moderate water solubility . The quinoline analog’s lower solubility (predicted) may necessitate alternative remediation strategies.

Research Limitations and Contradictions

- Data Gaps: No direct studies on this compound’s efficacy, toxicity, or environmental fate were found in the provided evidence. Comparisons rely on structural extrapolation.

- Contradictions: While 2,6-DCPP is associated with pesticide degradation, its quinoline counterpart’s stability could counteract such applications, highlighting the need for targeted studies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-(2,6-Dichlorophenoxy)quinolin-6-ol, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, electrophilic fluorination using agents like Selectfluor in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C) can introduce halogen substituents . Optimization of base choice (e.g., K₂CO₃ vs. NaH) and solvent polarity significantly affects reaction efficiency. Monitoring via TLC or HPLC is critical to track intermediate formation and purity .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve aromatic proton environments (e.g., quinoline C6-OH vs. dichlorophenoxy substituents). For example, the 2,6-dichlorophenoxy group shows distinct splitting patterns in the aromatic region .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns from chlorine atoms (e.g., M+2 and M+4 peaks for two Cl atoms) .

- IR Spectroscopy : Identify hydroxyl (O-H stretch ~3200 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .

Q. What in vitro assays are used to evaluate the antimicrobial activity of this compound?

- Methodological Answer :

- Broth Microdilution (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use 96-well plates with serial compound dilutions and optical density measurements .

- Time-Kill Assays : Assess bactericidal kinetics by sampling at intervals (0–24 hrs) and plating on agar .

- Cytotoxicity Screening : Compare therapeutic indices using mammalian cell lines (e.g., HEK293) via MTT assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Control variables like bacterial inoculum size, solvent (DMSO vs. aqueous), and incubation time .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .

- Statistical Meta-Analysis : Apply tools like ANOVA to compare datasets across studies, accounting for outliers and batch effects .

Q. What strategies optimize reaction conditions for introducing the 2,6-dichlorophenoxy group into quinoline scaffolds?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig coupling of dichlorophenol to quinoline .

- Solvent Effects : Compare yields in polar aprotic (DMF) vs. ether solvents (THF). Higher polarity may enhance nucleophilicity of phenoxide intermediates .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hrs to 2 hrs) while maintaining >90% yield .

Q. What methodologies investigate environmental degradation pathways of this compound?

- Methodological Answer :

- Photolysis Studies : Exclude compound to UV light (254 nm) in aqueous solutions; monitor via HPLC for breakdown products like 2,6-dichlorophenol .

- Microbial Degradation : Incubate with soil microbiota and analyze metabolites using GC-MS. Identify persistent intermediates (e.g., chlorinated quinones) .

- QSAR Modeling : Predict biodegradability using software like EPI Suite, correlating logP and electron-withdrawing groups with half-lives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.